7-Chloroethyl-8-benzyltheophylline
Overview
Description
Scientific Research Applications
Hypotensive Agent and Structure-Activity Relationships
- 7-Chloroethyl-8-benzyltheophylline, analogous to the adrenergic-blocking agent Priscoline, showed potential as a hypotensive agent. Its synthesis and related compounds were studied to understand the correlation between its structure and hypotensive activity (Hager, Krantz, & Harmon, 1953).
Antitumor Activity
- The compound demonstrated antitumor properties through its synthesis and chemistry. It was found to be active against leukemia, suggesting its potential as a prodrug modification for cancer treatment (Stevens et al., 1984).
Cytotoxic Alkylating Agents
- Synthesis of novel prodrugs related to this compound revealed its utility as anticancer agents. These prodrugs were designed to convert to potent nitrogen alkylating agents at tumor sites (Springer et al., 1990).
Antibacterial Properties
- The compound's derivatives showed promising antibacterial activity against various bacterial strains, indicating its potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
- In the context of ADEPT, the prodrugs of this compound showed significant activity, being activated to cytotoxic agents at tumor sites, highlighting its relevance in targeted cancer therapy (Springer et al., 1991).
Diuretic Applications
- Some derivatives of this compound displayed diuretic activity, suggesting their potential use in treating conditions requiring diuresis (Dolman et al., 1964).
Vasodepressor Applications
- Structural analogs of this compound were synthesized to study their potential as vasodepressors, useful in lowering blood pressure (Hager et al., 1954).
Vesicant Vapor Penetration Studies
- The compound's derivatives were studied for their penetration rates in human skin, providing insights into their potential therapeutic or harmful effects (Nagy et al., 1946).
Mechanism of Action
Target of Action
7-Chloroethyl-8-benzyltheophylline is a derivative of 8-benzyl-xanthine . Xanthines are known to act on various targets, including phosphodiesterases, adenosine receptors, and histone deacetylases.
Mode of Action
Given its structural similarity to other xanthine derivatives, it may share similar mechanisms, such as inhibition of phosphodiesterases leading to increased camp levels, antagonism of adenosine receptors, or inhibition of histone deacetylases .
Biochemical Pathways
Based on the known actions of similar xanthine derivatives, it may influence pathways involving camp, adenosine receptors, and histone acetylation .
Result of Action
Based on the known actions of similar xanthine derivatives, it may lead to increased camp levels, antagonism of adenosine receptors, or changes in histone acetylation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-benzyl-7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-14-13(15(22)20(2)16(19)23)21(9-8-17)12(18-14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHFDMUXIZIWJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231359 | |
Record name | 7-Chloroethyl-8-benzyltheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81781-90-0 | |
Record name | 7-Chloroethyl-8-benzyltheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081781900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloroethyl-8-benzyltheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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